beta-Endosulfan

Catalog No.
S647015
CAS No.
33213-65-9
M.F
C9H6Cl6O3S
M. Wt
406.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Endosulfan

CAS Number

33213-65-9

Product Name

beta-Endosulfan

IUPAC Name

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide

Molecular Formula

C9H6Cl6O3S

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?

InChI Key

RDYMFSUJUZBWLH-AZVNHNRSSA-N

SMILES

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

solubility

Insoluble (NTP, 1992)

Synonyms

(3α,5aα,6β,9β,9aα)-6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin 3-Oxide;1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dimethanol Exocyclic Sulfite; Endosulfan B; Endosulfan 2; Endosulfan II; Endosulphan II; General

Canonical SMILES

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

The exact mass of the compound beta-Endosulfan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)less than 1 mg/ml at 73° f (ntp, 1992)1.14e-06 msol in xylene, kerosene, chloroform, acetone, and alcoholin ethyl acetate 200, dichloromethane 200, toluene 200, ethanol 65, hexane 24 (all in g/l, 20 °c)in water, alpha-form = 0.32:, beta-form = 0.33 mg/l at 22 °cin water, 0.53 mg/l at 25 °c /alpha-endosulfan/; 0.28 mg/l at 25 °c /beta-endosulfan/solubility in water: none0.00001%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Benzothiepins. It belongs to the ontological category of cyclic sulfite ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Beta-endosulfan is the thermodynamically distinct, symmetric stereoisomer (3α, 5aα, 6β, 9β, 9aα-) of the organochlorine cyclodiene pesticide endosulfan [1]. While commercial technical-grade endosulfan is typically supplied as a crude mixture dominated by the alpha isomer (approximately 70:30 ratio), pure beta-endosulfan is procured specifically for high-precision analytical calibration, isomer-specific degradation studies, and environmental monitoring [2]. It is characterized by a significantly higher melting point, lower volatility, and distinct chromatographic retention profile compared to its alpha counterpart, making the isolated pure standard essential for rigorous regulatory and physicochemical testing [1].

Substituting pure beta-endosulfan with technical-grade endosulfan or the alpha isomer introduces severe quantitative errors in environmental trace analysis and degradation modeling [1]. The beta isomer exhibits a melting point approximately 100 °C higher and a vapor pressure nearly an order of magnitude lower than the alpha isomer, directly altering its volatilization rate and thermal processing limits [2]. Furthermore, because beta-endosulfan degrades at a substantially slower rate in soil and water matrices—often persisting for over a year under specific conditions—using a crude 70:30 mixture obscures isomer-specific kinetic data, making pure beta-endosulfan an absolute requirement for regulatory compliance testing and precise pharmacokinetic modeling [1].

Thermal Phase Transition and Processing Stability

Beta-endosulfan demonstrates a drastically different thermal profile compared to the alpha isomer and technical mixtures. Differential scanning calorimetry establishes the melting point of pure beta-endosulfan at 208–213.3 °C, whereas alpha-endosulfan melts at 108–110 °C and the technical mixture melts broadly between 70–100 °C [1]. This 100 °C differential fundamentally alters the compound's behavior during high-temperature extraction protocols and heated sample preparation.

Evidence DimensionMelting Point
Target Compound Data208–213.3 °C
Comparator Or BaselineAlpha-endosulfan (108–110 °C); Technical Endosulfan (70–100 °C)
Quantified Difference~100 °C higher melting point for the beta isomer
ConditionsStandard atmospheric pressure, differential scanning calorimetry

The substantially higher melting point dictates distinct thermal stability limits, ensuring the standard remains intact during high-temperature analytical extractions where the alpha isomer might begin to degrade or volatilize.

Volatility and Evaporative Loss Rates

The stereochemistry of beta-endosulfan results in significantly lower volatility than the alpha isomer. Gas saturation measurements at 25 °C record the vapor pressure of beta-endosulfan at 9.2 × 10^-5 Pa, compared to 1.9 × 10^-3 Pa for alpha-endosulfan [1]. This order-of-magnitude reduction in vapor pressure directly impacts its air-water partitioning coefficient and reduces evaporative losses during prolonged laboratory handling.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data9.2 × 10^-5 Pa
Comparator Or BaselineAlpha-endosulfan: 1.9 × 10^-3 Pa
Quantified DifferenceBeta isomer exhibits approximately 1 order of magnitude lower vapor pressure
Conditions25 °C, gas saturation method

Lower volatility minimizes standard loss during solvent evaporation steps in sample preparation, ensuring higher reproducibility in quantitative trace analysis.

Environmental Persistence and Degradation Kinetics

Beta-endosulfan exhibits a distinct, slower degradation pathway compared to the bi-exponential decay of the alpha isomer. In non-submerged soil microcosm studies, beta-endosulfan degrades via a single first-order rate equation, with half-lives exceeding one year under conditions of low water content and temperature, whereas alpha-endosulfan dissipates much more rapidly [1]. This recalcitrance makes the beta isomer the critical rate-limiting marker for endosulfan remediation.

Evidence DimensionSoil Degradation Half-Life (DT50)
Target Compound Data>1 year under low moisture/temperature conditions (first-order kinetics)
Comparator Or BaselineAlpha-endosulfan (significantly shorter half-life, bi-exponential decay)
Quantified DifferenceBeta isomer persists substantially longer, serving as the long-term environmental residue
ConditionsFreshly tilled soil microcosms, varying moisture and temperature

Procuring pure beta-endosulfan is mandatory for environmental labs modeling long-term pesticide persistence, as technical mixtures will falsely skew the kinetic decay curves.

Chromatographic Resolution in Multi-Residue Analysis

In multi-residue pesticide screening using GC-MS/MS, beta-endosulfan provides a distinct retention profile essential for isomer-specific quantification. Using standard QuEChERS extraction and a capillary column temperature ramp, beta-endosulfan elutes later than alpha-endosulfan, allowing for complete baseline resolution [1]. Without the pure beta standard, laboratories cannot accurately calibrate response factors for the later-eluting peak.

Evidence DimensionChromatographic Retention Time
Target Compound DataLater elution (e.g., 7.09 min on standard GC-MS/MS methods)
Comparator Or BaselineAlpha-endosulfan (earlier elution)
Quantified DifferenceDistinct baseline resolution between isomers
ConditionsGC-MS/MS, QuEChERS extract, capillary column with temperature ramp

Independent calibration of the beta isomer is required to prevent quantification errors caused by differing mass spectrometer response factors between the two stereoisomers.

GC-MS and LC-MS Analytical Standard Calibration

Due to its distinct chromatographic retention time and differing mass spectrometric response factors, pure beta-endosulfan is indispensable as an analytical reference standard. Laboratories conducting regulatory compliance testing on food and environmental samples must procure this specific isomer to accurately quantify late-eluting residues without interference from the more abundant alpha isomer[1].

Environmental Fate and Volatilization Modeling

The significantly lower vapor pressure (9.2 × 10^-5 Pa) and higher melting point of beta-endosulfan make it a critical compound for air-water partitioning and volatilization studies. Researchers use the pure beta isomer to build accurate environmental transport models that account for the differing atmospheric persistence of endosulfan components [2].

Isomer-Specific Soil Remediation Assays

Because beta-endosulfan degrades via a slower, single first-order kinetic pathway compared to the alpha isomer, it serves as the primary benchmark for testing the efficacy of bioremediation strategies. Procuring the pure beta standard allows researchers to isolate and target the most persistent fraction of cyclodiene contamination in agricultural soils [2].

Physical Description

Alpha - endosulfan appears as brown crystals. (NTP, 1992)
Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide.
Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1]
Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS]

Color/Form

Brown crystals ... [Note: Technical product is a tan, waxy, isomer mixture].

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

405.813931 g/mol

Monoisotopic Mass

403.816881 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
106 °C at 0.7 mm Hg (with partial decomposition)
decomposes
Decomposes

Heavy Atom Count

19

Density

1.745 at 68 °F (EPA, 1998) - Denser than water; will sink
1.745 at 20 °C
1.7 g/cm³
1.74

LogP

3.83 (LogP)
log Kow = 3.83 (alpha); log Kow = 3.62 (beta)
3.55/3.62

Odor

Similar to terpene.
... Slight, sulfur dioxide odor ...

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride and sulfoxides/.

Melting Point

226 to 230 °F (NTP, 1992)
406 to 410 °F (NTP, 1992)

UNII

TT768EVS2A

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H301 (71.43%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (71.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Endosulfan interferes with energy metabolism in vivo of the fresh water teleost fish, Chana gachua, following chronic exposure to various sublethal concentrations. The marked sensitivity of mitochondrial magnesium2+ atpase to endosulfan is suggestive of the potential for endosulfan to interfere markedly with various energy requiring processes in the fish body.
Endosulfan is a chlorinated cyclodiene pesticide, and like other members of this chemical group, the predominant toxicological effect is over stimulation of the CNS [by inhibiting Ca2+, Mg2+ - ATPase and antagonizing chloride ion transport in gamma-aminobutyric acid (GABA) receptors] with little or no peripheral component.

Vapor Pressure

0.00000072 [mmHg]
0.000003 [mmHg]

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Impurities

Technical endosulfan according to The Food and Agricultural Organization specifications must contain 94% endosulfan as the active ingredient and impurities may not exceed 2% endosulfan alcohol and 1% endosulfan ether.

Other CAS

115-29-7

Absorption Distribution and Excretion

Endosulfan was differentially distributed in CNS of the cat brain with concentration pattern changing with time. White matter had slower uptake & release with lower max concentration of endosulfan than did gray matter.
The A and B-isomers of (14)C-endosulfan were administered to rats separately as single 2 mg/kg oral doses in corn oil. No appreciable differences were observed in the fecal (or urine) elimination of radioactivity of the two isomers. Approximately 11 and 13%, 55 and 62%, and 68 and 75% of the administered radioactivity was eliminated in the feces at 24, 48, and 120 hours after treatment with the alpha and beta-isomers, respectively. Analyses of bile collected for 48 hours showed that 47% of the alpha-endosulfan dose and 29% of the beta-endosulfan dose was eliminated by this route.
In studies with sheep receiving a single oral dose of radiolabeled endosulfan, 92 percent of the dose was eliminated in 22 days. The organ with the highest concentration of radiolabeled endosulfan after 40 days was the liver. Major metabolites did not persist in the fat or in the organs.
The principal route of excretion for endosulfan and endosulfan sulfate is in the feces.
For more Absorption, Distribution and Excretion (Complete) data for ENDOSULFAN (12 total), please visit the HSDB record page.

Metabolism Metabolites

In temp stressed rats orally dosed with endosulfan I or II, endosulfan sulfate was the metabolite most commonly recovered from tissues, organs and feces regardless of temp stress. The diol, alpha-hydroxy ether and lactone ... were found in most urine and feces samples.
... White mice (balb/c strain) were fed (14)C-labeled endosulfan. The two isomers were not completely absorbed from GI tract but, along with endosulfan sulfate and diol, were excreted in feces. Only a trace of oxidized endosulfan was found in kidney & muscle extracts but neither of the two known metabolites nor endosulfan was found in blood or brain extracts. ... Large amounts of endosulfan sulfate were detected in the liver & traces in the kidney 24 hr after /mice/ ... received a single doses of endosulfan.
(14)C-Endosulfan was fed to milk sheep. Analysis of milk samples showed that up to 88% of radioactive materials remained in cream. Gas liquid chromatograhpy and thin layer chromatograhy showed that the radioactive material was almost entirely endosulfan sulfate. Analyses of urine samples showed the presence of endosulfan alcohol & alpha-hydroxyendosulfan ether. Other metabolites present were not identified.
After peroral, cutaneous, & subcutaneous application of endosulfan to male imagos of the locust (pachytilus migratorius migratorioides), four metabolites were ... Identified as: endosulfan sulfate; endosulfan ether; endosulfan hydroxyether; & endosulfan lactone.
For more Metabolism/Metabolites (Complete) data for ENDOSULFAN (13 total), please visit the HSDB record page.

Associated Chemicals

alpha-Endosulfan; 959-98-8
beta-Endosulfan; 33213-65-9

Wikipedia

Endosulfan
Hitachimycin

Biological Half Life

No reports found; [TDR, p. 607]
Total endosulfan residue levels in postmortem samples from carcass of poisoned dairy cows were 1270 ppm in rumen content & 4.2, 1.1, & 0.6 ppm in liver, kidney, & muscle tissue, respectively. Analysis of milk from cows which survived the poisoning revealed level of greater than 1 ppm endosulfan immediately following the intoxication. This level decreased to 1 ppb at the end of 35 days & half-life of approx 3.9 days was calculated for endosulfan in milk.
Alpha and beta-isomers of endosulfan, following iv administration in rabbits, showed marked differences in their pharmacokinetic profile. Beta-endosulfan was cleared from the plasma much more rapidly than alpha-endosulfan, the terminal slope half-life being 5.97 and 235 hr, respectively. These dissimilarities may partly explain reported differences in their toxicity.
The half lives for urinary and fecal elimination for males and female rats were biphasic, with an earlier half-life of 6 to 14 hour and a later half life of 33 to 67.5 hou

Use Classification

Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Agrochemicals -> Pesticides
Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)
INSECTICIDES

Methods of Manufacturing

Endosulfan is produced by reaction of 1,2,3,4,7,7-hexachloro-5,6-dihydroxymethylbicylo[2,2,1]-hept-5-ene, obtained by condensation of cis-1,4-dihydroxybut-2-ene with hexachlorocyclopentadiene, with thionyl chloride.
Prepared by reaction of hexachlorocyclopentadiene with cis-butene-1,4-diol to form bicyclic dialcohol followed by esterification and cyclization with SOCl2.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Endosulfan (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Endosulfan is most frequently applied using air blast equipment, or boom sprayers.
Endosulfan is a sulfur-containing cmpd and unlike most of the hexachlorocyclopentadiene family, sensitive to moisture, bases, and acids. It is slowly hydrolyzed to give sulflur dioxide and the corresponding diol C7Cl6(CH2OH)2.

Analytic Laboratory Methods

Method: OSHA PV2023; Procedure: gas chromatography with electron capture detector; Analyte: endosulfan; Matrix: air; Detection Limit: 3.4 ug/cu m.
Method: Strategic Diagnostics Inc. 75900; Procedure: immunoassay; Analyte: endosulfan; Matrix: water; Detection Limit: 0.08 ug/L.
The Raman spectra of five pesticides containing the norbornene group incl endosulfan were recorded to provide accurate spectra as an aid to identification of the cmpd.
Determination of endosulfan residues in fresh fruits and vegetables by gas-liquid chromatography was studied.
For more Analytic Laboratory Methods (Complete) data for ENDOSULFAN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Three stationary phases for separation of endosulfan and metabolites from animal fat utilizing gas chromatography.

Storage Conditions

Do not store in or around home. Do not store near heat, open flame, or hot surfaces.
Storage temperature greater than 20 °F

Interactions

Citrinin (CIT) (10 mg/kg feed) and endosulfan (1 mg/kg body weight) were administered orally alone and in combination to pregnant Wistar rats from gestational day 6 to 20 and their fetuses were collected to evaluate the histopathological alterations in hepatic and renal tissues. In CIT-fed group fetal liver, the changes were less marked, showing only sinusoidal dilation and mild vacuolar degeneration, whereas the consistent changes in the fetal kidney included tubular degeneration, medullary tubular necrosis, cystic dilatation of tubules, distortion of glomerulur capillary tuft and interstitial fibroblastic proliferation which separated clusters of tubules. In the endosulfan group, the liver was predominantly affected, showing vacuolar degeneration, karyomegaly and severe sinusoidal dilation, whereas the renal changes were mainly confined to tubular degeneration and varying degree of interstitial fibrosis. In the combination group, the hepatic and renal histopathological alterations in the fetus, though of similar nature to those of the individual groups, were more severe.
The protective effects of vitamin E was investigated on the cardiotoxicity induced by endosulfan administration. Male rats in different groups were given endosulfan (2 mg/kg bw/day in corn oil through gavage), vitamin E (200 mg/kg bw twice a week in corn oil through gavage) and endosulfan and vitamin E at the same dose and route, to the control group corn oil is given at the dose rate of 2 mL per rat per day through gavage, for a period of 28 days. The animals were sacrificed and heart tissues were collected and subjected to histopathology. The result indicated, severe congestion, hemorrhages with interstitial edema. In some places there was diapedesis of leukocytes. Myocardium showed different degrees of degeneration, some of the myofibrils were found to be granular with pyknotic nuclei. Thickening of wall of arteries were seen. In the Vitamin E and endosulfan treated group the above mentioned lesions were significantly decreased in their severity.
... Livers of /New Zealand white/ rabbits were examined grossly and histopathologically, and caspase-3 activity was detected by immunohistochemical methods. A total of twenty-four rabbits were divided into four groups (n=6). Rabbits in Group I (endosulfan (END)) were daily given a sublethal dose of endosulfan (1mg/kgbw) in corn oil by oral gavage for 6 weeks. Group II (END+C) received the same dose of endosulfan and additionally Vit C (20mg/kgbw) every other day during this period. Group III (OIL+C) received corn oil daily by oral gavage and vitamin C every other day for 6 weeks. Group IV (OIL), the control group, received only corn oil daily, by oral gavage throughout the experiment. The concentration of alpha-endosulfan in the END group was higher in livers (0.102+/-0.012 ppb) than the beta-endosulfan (0.072+/-0.001 ppb). Decreased accumulation of alpha and beta endosulfan was observed in the END+C group (0.025+/-0.003 and 0.016+/-0.002 ppb, respectively) (p<0.0001). The most prominent gross findings at the necropsy were seen in the END group, in which swollen and pale livers were commonly observed. Hemorrhages, degenerations, necrosis, and in some rabbits bile duct hyperplasia were the marked histopathological findings of the END group. Caspase-3 positive reaction was more severe in this group than in the others. An ameliorating effect of Vit C on gross, histopathological and immunohistochemical findings was observed in the END+C group. The results revealed that endosulfan is highly toxic for rabbit livers. However, toxicity was decreased by Vit C treatment, which reduced the accumulation of endosulfan in livers four-fold.
A study was conducted to determine the cumulative toxicity of manganese chloride (MnCl2), endosulfan, and a mixture of these compounds and also to suggest a cumulative toxicity rating. Male mice were fed mixtures of endosulfan powder suspended in peanut oil and manganese chloride dissolved in water for 6 day/wk until the cumulative LD50 remained constant for three consecutive weeks. The cumulative toxic factors were: 0-3.48 for manganese chloride, 1.30-2.46 for endosulfan, and 1.30-3.34 for a mixture of these compounds. Observed cumulative toxic factors for the mixture were higher than expected values, indicating a greatly reduced toxicity when these compounds are mixed.
For more Interactions (Complete) data for ENDOSULFAN (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable to sunlight
Slowly hydrolyzed in aqeuous acids and alkalis, with the formation of the diol and sulfur dioxide.
Endosulfan is stable to sunlight but is susceptible to oxidation and the formation of endosulfan sulfate in the presence of growing vegetation.

Dates

Last modified: 08-15-2023

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